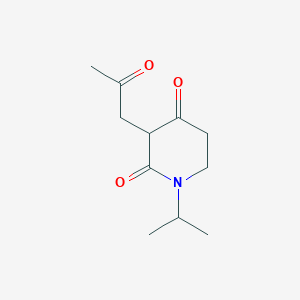
3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione is a nitrogen-containing heterocyclic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione can be achieved through various chemical reactions. One common method involves the use of a three-component reaction, where readily available substrates such as 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts are used . The reaction is typically catalyzed by copper and carried out under mild conditions, resulting in moderate to good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxides, alcohol derivatives, and substituted piperidine derivatives. These products can have diverse applications in different fields.
科学研究应用
3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, including its use in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit nitric oxide production by interacting with enzymes involved in the nitric oxide synthesis pathway . This inhibition can have various biological effects, including anti-inflammatory and immunomodulatory activities.
相似化合物的比较
Similar Compounds
Similar compounds include:
Uniqueness
3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
属性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
3-(2-oxopropyl)-1-propan-2-ylpiperidine-2,4-dione |
InChI |
InChI=1S/C11H17NO3/c1-7(2)12-5-4-10(14)9(11(12)15)6-8(3)13/h7,9H,4-6H2,1-3H3 |
InChI 键 |
FZIUSYRBJXSHMQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCC(=O)C(C1=O)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















